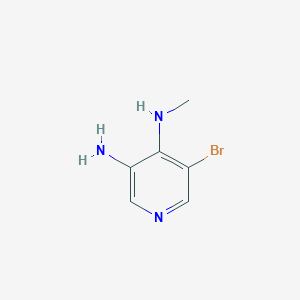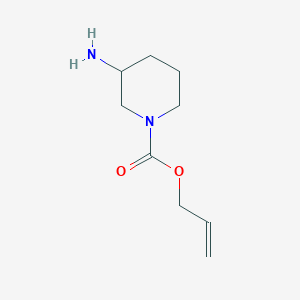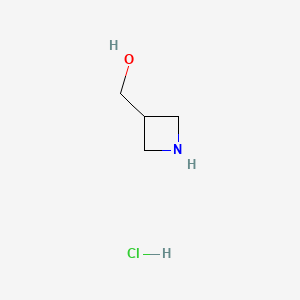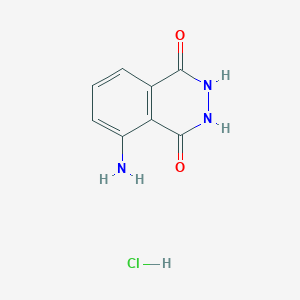
5-溴-N4-甲基吡啶-3,4-二胺
描述
5-Bromo-N4-methylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-N4-methylpyridine-3,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-N4-methylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N4-methylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
胺化反应
- 二溴吡啶的胺化反应:一项研究详细描述了同分异构的二溴吡啶的胺化反应,包括类似于5-溴-N4-甲基吡啶-3,4-二胺的衍生物,以了解取代基对反应过程的影响。这项研究提供了关于通过与液氨中的钾酰胺反应形成二氨基吡啶或其混合物的机制的见解(Streef & Hertog, 2010)。
结构表征
- 席夫碱形成:从6-溴吡啶甲醛和5-溴吡啶-3,4-二胺合成了一种特定化合物,5-溴-N 3-[(E)-(6-溴吡啶-2-基)甲基亚胺]吡啶-3,4-二胺。其结构具有C=N键周围的E构型和两个吡啶环之间的二面角,强调了分子的稳定性和构象特性(Mingjian Cai, 2011)。
合成和光学性质
- 吡啶衍生物的合成:关于通过相关化合物中溴原子的亲核取代制备的2,4-二氨基-6-芳基吡啶-3,5-二氰基的研究揭示了它们在溶液和固态中的荧光性质。这项研究为在材料科学和光子应用中使用这类化合物开辟了途径(Bardasov et al., 2020)。
卤素丰富中间体
- 五取代吡啶的合成:报道了卤素丰富吡啶衍生物的合成,例如5-溴-2-氯-4-氟-3-碘吡啶。这些化合物在药物化学中作为有价值的构建模块,展示了创造具有特定功能的高度取代吡啶的潜力,以进一步进行化学探索(Wu et al., 2022)。
量子力学研究
- 基于吡啶的衍生物:一项研究描述了钯催化的Suzuki偶联反应,合成新型吡啶衍生物,探索它们的量子力学性质和生物活性。这项研究突出了这些衍生物作为各种应用的候选物的潜力,包括作为液晶的手性掺杂剂以及在抗凝血和抗菌活性中的应用(Ahmad et al., 2017)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
5-Bromo-N4-methylpyridine-3,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to conformational changes that alter their function. Additionally, 5-Bromo-N4-methylpyridine-3,4-diamine can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
The effects of 5-Bromo-N4-methylpyridine-3,4-diamine on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases, which are crucial for signal transduction. This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 5-Bromo-N4-methylpyridine-3,4-diamine can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-Bromo-N4-methylpyridine-3,4-diamine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the enzyme’s function. Additionally, 5-Bromo-N4-methylpyridine-3,4-diamine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-N4-methylpyridine-3,4-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-N4-methylpyridine-3,4-diamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-N4-methylpyridine-3,4-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 5-Bromo-N4-methylpyridine-3,4-diamine have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response. These studies highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
5-Bromo-N4-methylpyridine-3,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. Additionally, 5-Bromo-N4-methylpyridine-3,4-diamine can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites .
Transport and Distribution
The transport and distribution of 5-Bromo-N4-methylpyridine-3,4-diamine within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 5-Bromo-N4-methylpyridine-3,4-diamine can accumulate in certain cellular compartments, such as the cytoplasm or nucleus. This localization can influence its interactions with biomolecules and its overall activity .
Subcellular Localization
The subcellular localization of 5-Bromo-N4-methylpyridine-3,4-diamine is an important factor that affects its function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, 5-Bromo-N4-methylpyridine-3,4-diamine may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of the compound is essential for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
5-bromo-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXBFOWCDXSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647972 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-99-4 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)


![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)









